3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-phenylprop-2-en-1-one
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Overview
Description
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-phenylprop-2-en-1-one is an organic compound that features a benzodioxin ring fused to a phenylprop-2-en-1-one structure
Preparation Methods
The synthesis of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-phenylprop-2-en-1-one typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with appropriate reagents under controlled conditions. One common method involves the use of benzenesulfonyl chloride in the presence of a base such as sodium carbonate in an aqueous medium . The reaction proceeds through nucleophilic substitution, yielding the desired product after purification.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include steps to ensure high yield and purity, such as the use of catalytic amounts of reagents and advanced purification techniques.
Chemical Reactions Analysis
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-phenylprop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound has been studied for its potential antibacterial and enzyme inhibitory activities.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-phenylprop-2-en-1-one can be compared with other benzodioxin derivatives, such as:
2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: Known for its antibacterial properties.
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid: Studied for its potential in medicinal chemistry.
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-acetamidobenzenesulfonamide: Exhibits enzyme inhibitory activity.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
5533-90-4 |
---|---|
Molecular Formula |
C17H14O3 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C17H14O3/c18-15(14-4-2-1-3-5-14)8-6-13-7-9-16-17(12-13)20-11-10-19-16/h1-9,12H,10-11H2 |
InChI Key |
JMBNMSBPJPYQPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C=CC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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